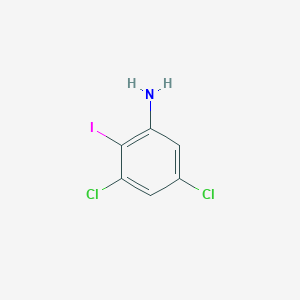

3,5-Dichloro-2-iodoaniline

Descripción general

Descripción

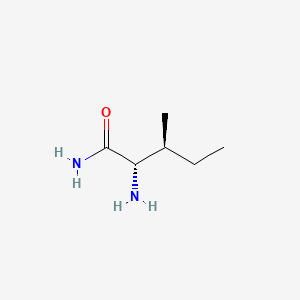

3,5-Dichloro-2-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The reactions are carried out in N, N’-dimethylformamide solution at 60 °C, yielding a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one iodine atom, and one amino group attached to it . The average mass of the molecule is 287.913 Da, and the monoisotopic mass is 286.876526 Da .Physical and Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm³. It has a boiling point of 352.9±42.0 °C at 760 mmHg. The enthalpy of vaporization is 59.8±3.0 kJ/mol, and the flash point is 167.2±27.9 °C . It has a molar refractivity of 53.2±0.3 cm³ .Aplicaciones Científicas De Investigación

Nephrotoxicity Studies

3,5-Dichloro-2-iodoaniline, as a member of the haloanilines, has been studied for its potential nephrotoxic effects. In research focusing on haloanilines, these compounds were shown to induce nephrotoxicity in vitro. Specifically, 3,5-dihaloanilines, including this compound, have demonstrated a higher nephrotoxic potential compared to their 4-haloaniline counterparts, with various halo substitutions enhancing this toxic effect to different degrees (Hong et al., 2000).

Chemical Synthesis and Catalysis

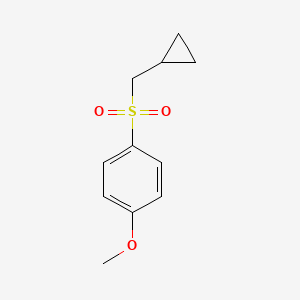

This compound is used as a substrate in palladium-catalyzed carbonylation reactions. Depending on specific substituents, this compound aids in the formation of different types of chemical structures, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives (Ács et al., 2006).

Organic Chemistry and Molecular Modification

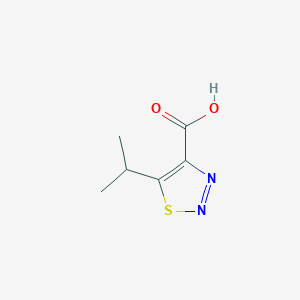

In organic chemistry, the selective functionalization of dichloropyridines, including this compound, is a crucial process. Strategies to selectively functionalize these compounds at various sites have been developed, playing a significant role in the synthesis of a wide range of organic molecules (Marzi et al., 2001).

Antifungal Research

The antifungal activity of substituted nitrobenzenes and anilines, including this compound, has been explored. These compounds have been tested against various fungal species, showing potential as fungitoxic agents. The activity of these compounds is compared with established antifungal agents, highlighting their potential application in controlling fungal growth (Gershon et al., 1971).

Safety and Hazards

3,5-Dichloro-2-iodoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure, specifically the kidneys . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as dichlorobenzamide derivatives, have been synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These compounds have shown various biological activities, including antitumoral and anticonvulsive activities .

Mode of Action

It’s known that the compound can be used in the synthesis of various benzamide derivatives . The interaction of 3,5-Dichloro-2-iodoaniline with its targets would likely involve the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

These could potentially include pathways related to cell proliferation and neurotransmission, given the reported antitumoral and anticonvulsive activities of similar compounds .

Result of Action

Based on the reported activities of similar compounds, it’s plausible that the compound may exert antitumoral and anticonvulsive effects by interacting with specific cellular targets and influencing related biochemical pathways .

Propiedades

IUPAC Name |

3,5-dichloro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWDGFDAZRIZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

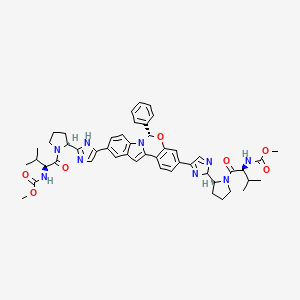

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)

![4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3103608.png)